5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine
CAS No.: 315695-24-0
Cat. No.: VC5306157
Molecular Formula: C11H13N3S2
Molecular Weight: 251.37
* For research use only. Not for human or veterinary use.
![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine - 315695-24-0](/images/structure/VC5306157.png)
Specification
CAS No. | 315695-24-0 |
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Molecular Formula | C11H13N3S2 |
Molecular Weight | 251.37 |
IUPAC Name | 5,6-dimethyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C11H13N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h4H,1,5H2,2-3H3,(H2,12,13,14) |
Standard InChI Key | QNVCAWNRXRVYSQ-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=NC(=NC(=C12)N)SCC=C)C |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system. Key structural features include:
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5,6-Dimethyl substituents on the thiophene ring.
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A prop-2-enylthio (-S-CH2-CH=CH2) group at position 2.
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An amine (-NH2) group at position 4.
This configuration enhances electronic delocalization and steric bulk, influencing reactivity and intermolecular interactions .
Systematic Nomenclature
The IUPAC name 5,6-dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine derives from:
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Thieno[2,3-d]pyrimidin-4-amine as the parent structure.
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2-(prop-2-enylthio) and 5,6-dimethyl as substituents.
The SMILES notation CC1=C(SC2=NC(=NC=C2SCC=C)C)N=C1N
encodes the connectivity and stereochemistry .
Synthesis and Manufacturing
Optimization Strategies
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
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Catalysis: Phase-transfer catalysts (e.g., TBAB) improve thiol reactivity .
Physicochemical Properties
Molecular Metrics
Property | Value | Source |
---|---|---|
Molecular formula | C12H13N3S2 | Calculated |
Molecular weight | 279.38 g/mol | Calculated |
LogP (lipophilicity) | ~2.8 (estimated) | Analog data |
Hydrogen bond donors | 1 (NH2) | Structure |
The prop-2-enylthio group increases hydrophobicity compared to simpler thioether analogs .
Spectral Characteristics
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